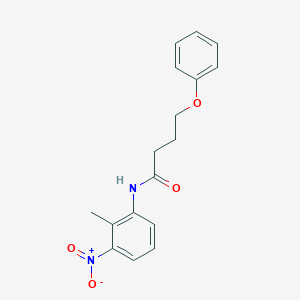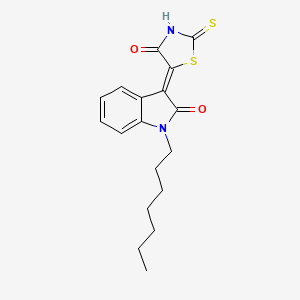
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide
Übersicht
Beschreibung
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide, also known as MNB, is a chemical compound that has been widely used in scientific research. MNB is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is a member of the transient receptor potential (TRP) ion channel family. TRPM8 channels are involved in various physiological processes, including thermosensation, pain sensation, and cold-induced vasodilation. The discovery of MNB has provided researchers with a valuable tool to study the function of TRPM8 channels in different biological systems.
Wirkmechanismus
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide acts as a selective inhibitor of TRPM8 channels by binding to a specific site on the channel protein. TRPM8 channels are activated by cold temperatures and menthol, and their activation leads to the influx of calcium ions into cells. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide blocks the influx of calcium ions by binding to the channel protein, thereby inhibiting the function of TRPM8 channels.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide inhibits the function of TRPM8 channels in a dose-dependent manner. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has also been shown to inhibit the growth and migration of cancer cells that express TRPM8 channels. In vivo studies have demonstrated that N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide can reduce pain sensitivity in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide in scientific research has several advantages. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide is a selective inhibitor of TRPM8 channels, which allows researchers to study the function of these channels in different biological systems without affecting other ion channels. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide is also a potent inhibitor of TRPM8 channels, which allows researchers to use lower concentrations of the compound in their experiments. However, the use of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide in scientific research also has some limitations. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has a relatively short half-life, which requires frequent dosing in in vivo experiments. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide can also have off-target effects at higher concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
The discovery of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has opened up several avenues for future research. One potential direction is the development of more potent and selective inhibitors of TRPM8 channels. Another direction is the investigation of the role of TRPM8 channels in other physiological processes, such as inflammation and metabolism. The use of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide in combination with other inhibitors or activators of TRPM8 channels could also provide insights into the complex regulation of these channels in different biological systems. Overall, the discovery of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has provided researchers with a valuable tool to study the function of TRPM8 channels in different biological systems and has opened up new avenues for future research.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has been widely used in scientific research to study the function of TRPM8 channels in different biological systems. TRPM8 channels have been implicated in various physiological processes, including cold sensation, pain sensation, and cancer progression. N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide has been used to investigate the role of TRPM8 channels in these processes and to identify potential therapeutic targets.
Eigenschaften
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-13-15(9-5-10-16(13)19(21)22)18-17(20)11-6-12-23-14-7-3-2-4-8-14/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBXPIJELSNQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4694731.png)
![4-(2-furoyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4694742.png)
![3-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4694748.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4694755.png)
![N-(3-methoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4694773.png)
![4-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4694774.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4694799.png)
![4-(5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4694816.png)
![6-methyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4694817.png)

![2-cyano-N-(2-ethoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4694827.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4694829.png)
![N-(2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4694842.png)